3-Amino-5-bromo-6-isopropylpyridine
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Overview
Description
3-Amino-5-bromo-6-isopropylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 3rd position, a bromine atom at the 5th position, and an isopropyl group at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-isopropylpyridine typically involves multi-step organic reactions. One common method is the bromination of 3-amino-6-isopropylpyridine using N-bromosuccinimide (NBS) in the presence of a solvent like acetone . The reaction conditions need to be carefully controlled to avoid the formation of by-products, which can complicate the purification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-6-isopropylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-5-bromo-6-isopropylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-6-isopropylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, bromine, and isopropyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromopyridine
- 3-Amino-6-bromopyridine
- 2-Amino-5-bromopyridine
- 2-Amino-6-bromopyridine
Uniqueness
3-Amino-5-bromo-6-isopropylpyridine is unique due to the presence of the isopropyl group at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in physical properties, such as solubility and stability, as well as distinct biological effects .
Properties
Molecular Formula |
C8H11BrN2 |
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Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-bromo-6-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)8-7(9)3-6(10)4-11-8/h3-5H,10H2,1-2H3 |
InChI Key |
NHCGCENALJDLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)N)Br |
Origin of Product |
United States |
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